N-[(2,5-dimethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
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Description
N-[(2,5-dimethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
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Scientific Research Applications
Given the constraints and focusing on the general theme of research around similar compounds, here's a synthesis based on the available information:
Synthesis and Antimicrobial Activity
Researchers have synthesized novel derivatives featuring piperazine and piperidine moieties, exploring their antimicrobial activities. For instance, Babu et al. (2015) developed N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, revealing some compounds with potential antimicrobial activity against a range of bacterial and fungal strains (Babu, Srinivasulu, & Kotakadi, 2015).
Anticonvulsant and Analgesic Agents
Another focus area is the development of compounds for anticonvulsant and analgesic applications. For example, Liu et al. (2009) evaluated 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides for their inotropic activity, identifying derivatives with favorable activity compared to standard drugs (Liu, Yu, Quan, Cui, & Piao, 2009).
HIV-1 Reverse Transcriptase Inhibitors
Research also extends to the development of HIV-1 reverse transcriptase inhibitors, where Tang et al. (2010) explored piperidine-4-yl-aminopyrimidines, achieving compounds with broad potency against resistant mutant viruses (Tang, Kertesz, Yang, Lin, Wang, Li, Qiu, Chen, Mei, Chen, Mirzadegan, Harris, Villaseñor, Fretland, Fitch, Hang, Heilek, & Klumpp, 2010).
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-31-21-10-12-23(32-2)20(15-21)16-26-25(30)19-9-6-14-29(17-19)24-13-11-22(27-28-24)18-7-4-3-5-8-18/h3-5,7-8,10-13,15,19H,6,9,14,16-17H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSSEAPMSVSBIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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